N-[(S)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-acetamide
Description
Properties
IUPAC Name |
N-[(3S)-1-(2-chloroacetyl)pyrrolidin-3-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClN2O2/c1-6(12)10-7-2-3-11(5-7)8(13)4-9/h7H,2-5H2,1H3,(H,10,12)/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISIKZYXUXLMZLU-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCN(C1)C(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H]1CCN(C1)C(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
N-Acylation with Chloroacetyl Chloride
The foundational step in synthesizing N-[(S)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-acetamide involves N-acylation of L-proline. In a method described by CN103351320A, L-proline is dissolved in tetrahydrofuran (THF) and reacted with chloroacetyl chloride at a 1:1–1.2 molar ratio under reflux (70°C) for 2–3 hours. This yields (S)-1-(2-chloroacetyl)-pyrrolidine-2-carboxylic acid, a critical intermediate. Thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) are employed to monitor reaction progress and confirm product identity.
The choice of solvent significantly impacts reaction efficiency. While early methods used acetonitrile at low temperatures (−20°C), switching to THF at reflux reduced reaction times from 48 hours to 2 hours, achieving an 81% yield. This optimization minimizes side reactions, such as over-acylation or decomposition, and ensures high purity (>98%).
Carboxyl Group Modification to Acetamide
The carboxylic acid moiety of the N-acylated intermediate requires conversion to the acetamide group. In the patent CN103351320A, this is achieved through a two-step process:
-
Acyl Chloride Formation : The carboxylic acid is treated with thionyl chloride (SOCl₂) to generate the acyl chloride.
-
Ammonolysis : Reaction with ammonium hydroxide introduces the amide group, yielding (S)-1-(2-chloroacetyl)-pyrrolidine-2-carboxamide.
For this compound, acetyl chloride or acetic anhydride replaces ammonium hydroxide to introduce the acetyl group. This step is conducted in dichloromethane (DCM) or ethyl acetate, with triethylamine as a base to neutralize HCl byproducts. The reaction is typically stirred at room temperature for 12–24 hours, followed by extraction and solvent evaporation to isolate the product.
Alternative One-Pot Synthesis Strategies
Telescopic Process for Industrial Scaling
WO2022003405A1 discloses a one-pot method to synthesize pyrrolidine intermediates, adaptable for this compound. Key steps include:
-
Simultaneous N-Acylation and Cyclization : L-prolinamide reacts with chloroacetyl chloride in N,N-dimethylformamide (DMF) at 0–5°C, followed by warming to 20°C for 26 hours.
-
In Situ Quenching and Extraction : The reaction is quenched with water and potassium carbonate, and the product is extracted into dichloromethane. Solvent evaporation yields a crude intermediate, which is purified via recrystallization.
This method eliminates intermediate isolation, reducing processing time and costs. Yields exceed 75%, with purity suitable for pharmaceutical applications.
Critical Analysis of Reaction Conditions
Solvent and Temperature Effects
Purification Techniques
-
Crystallization : Ethyl acetate/hexane mixtures precipitate the product, achieving >98% purity.
-
Column Chromatography : Silica gel with ethyl acetate/hexane gradients resolves minor impurities.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
N-[(S)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and potentially leading to the formation of different derivatives.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols for substitution reactions. Oxidizing agents like potassium permanganate or reducing agents such as lithium aluminum hydride may be used for oxidation and reduction reactions, respectively. Hydrolysis reactions typically involve the use of strong acids or bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while hydrolysis can produce carboxylic acids and amines.
Scientific Research Applications
N-[(S)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-acetamide has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of dipeptidyl peptidase IV (DPP-IV) inhibitors, which are important for the treatment of type-II diabetes.
Biological Research: The compound’s ability to inhibit specific enzymes makes it valuable in studying enzyme mechanisms and developing enzyme inhibitors.
Pharmaceutical Development: Its role in the synthesis of pharmaceutical compounds highlights its importance in drug discovery and development.
Industrial Applications: The compound’s chemical properties make it useful in various industrial processes, including the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of N-[(S)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-acetamide involves its interaction with specific molecular targets, such as enzymes. In the case of DPP-IV inhibitors, the compound binds to the active site of the enzyme, preventing it from cleaving its natural substrates. This inhibition extends the half-life of incretin hormones, which in turn enhances insulin secretion and improves glucose tolerance in patients with type-II diabetes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and physicochemical properties of N-[(S)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-acetamide and related compounds:
Key Observations:
LogP Values: The target compound’s estimated LogP (~1.8) suggests moderate lipophilicity, lower than the benzyl analog (LogP 2.48), which may improve aqueous solubility for biological applications . Polar Surface Area (PSA): The chloro-acetyl group increases PSA compared to the benzyl analog (58.3 vs.
Synthetic Utility :
- The target compound’s synthesis likely involves chloroacetylation of (S)-N-(pyrrolidin-3-yl)acetamide, analogous to methods used for CAS 131900-62-4 (e.g., coupling with potassium carbonate in DMF at elevated temperatures) .
- Yields for such reactions range from 29% to higher efficiencies depending on substituent compatibility and purification protocols .
Biological Relevance :
- The polyether-containing analog (CAS 1643681-86-0) demonstrates the role of hydrophilic chains in improving bioavailability, a strategy that could be adapted for the target compound in drug delivery applications .
Biological Activity
N-[(S)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-acetamide is a synthetic compound with significant potential in medicinal chemistry and biological research. Its unique structural features, including a pyrrolidine ring and a chloroacetyl group, contribute to its diverse biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Structural Characteristics
The compound's structure can be summarized as follows:
- Chemical Formula : C₁₁H₁₄ClN₂O₂
- Molecular Weight : 244.70 g/mol
- Functional Groups :
- Chloroacetyl group
- Pyrrolidine ring
- Acetamide moiety
These structural elements are critical in determining the compound's reactivity and interactions with biological targets.
This compound exhibits its biological activity primarily through:
- Covalent Bonding : The chloroacetyl group can form covalent bonds with nucleophilic residues in proteins, potentially leading to inhibition or modulation of enzyme activity.
- Receptor Interaction : The compound may interact with various neurotransmitter receptors, influencing synaptic transmission and possibly exhibiting neuromodulatory effects.
- Enzyme Modulation : It has been suggested that this compound may affect metabolic pathways by inhibiting specific enzymes involved in these processes .
Antimicrobial Activity
Research indicates that compounds similar to this compound show notable antimicrobial properties. For instance, related chloroacetamides have demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA), while being less effective against Gram-negative bacteria like Escherichia coli .
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.0039 - 0.025 mg/mL |
| Methicillin-resistant S. aureus | Effective at low concentrations |
| Escherichia coli | Less effective compared to Gram-positive |
| Candida albicans | Moderate effectiveness |
Neurological Activity
Preliminary studies suggest that this compound may have applications in neurology, particularly in pain management and potential anticonvulsant effects. Its interaction with neurotransmitter systems could lead to modulation of pain pathways, although detailed studies are still required to confirm these effects and elucidate the underlying mechanisms.
Case Studies and Research Findings
- Antimicrobial Screening : A study screened various chloroacetamides for their antimicrobial potential against several pathogens. The results indicated that compounds with similar structures to this compound exhibited significant antimicrobial activity, particularly against Gram-positive bacteria .
- Pharmacological Evaluation : In pharmacological studies, derivatives of the compound were tested for their ability to bind to sodium channels, revealing potential anticonvulsant properties. This suggests that the compound may play a role in managing seizure disorders .
- Structure-Activity Relationship (SAR) : Investigations into the SAR of related compounds highlighted how variations in substituents can influence biological activity. For example, halogenated derivatives showed enhanced lipophilicity, improving their ability to penetrate cell membranes and exert therapeutic effects .
Q & A
Q. What are the standard synthetic routes for N-[(S)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-acetamide, and how can reaction conditions be optimized?
The compound is typically synthesized via nucleophilic substitution. For example, 1-methylpyrrolidin-3-amine reacts with chloroacetyl chloride in the presence of a base (e.g., potassium carbonate) at 60–80°C in solvents like acetonitrile or DMF. Optimization involves adjusting stoichiometry (e.g., 1:1.1 molar ratio of amine to chloroacetyl chloride) and reaction time (4–12 hours) to maximize yields (29–52% reported in analogous syntheses) . Monitoring via thin-layer chromatography (TLC) ensures reaction completion.
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) confirms stereochemistry and functional groups, particularly the chloroacetyl and acetamide moieties. Mass spectrometry (MS) validates the molecular ion peak (e.g., expected m/z ≈ 205.6 for C₈H₁₂ClN₂O₂). High-performance liquid chromatography (HPLC) with UV detection assesses purity (>95% recommended for biological assays) .
Q. What safety precautions are necessary when handling this compound in the lab?
The compound may pose acute toxicity (H302), skin irritation (H315), and respiratory hazards (H335). Use PPE (gloves, lab coat, safety goggles) and work in a fume hood. Avoid dust formation; store in airtight containers at 2–8°C. For spills, neutralize with inert absorbents and dispose via hazardous waste protocols .
Advanced Research Questions
Q. How does the stereochemistry of the pyrrolidine ring influence the compound's reactivity and biological activity?
The (S)-configuration at the pyrrolidine-3-yl position enhances enantioselective interactions with biological targets, such as enzymes or receptors. For example, chiral analogs show improved binding to neurotransmitter receptors due to spatial alignment of the chloroacetyl group. Computational docking studies and circular dichroism (CD) spectroscopy can quantify stereochemical effects .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
Discrepancies in antimicrobial or antitumor activity across studies often arise from assay conditions (e.g., cell line variability, concentration ranges). Validate findings using orthogonal assays (e.g., MIC tests for antimicrobial activity, MTT assays for cytotoxicity) and standardize protocols (e.g., fixed pH, temperature). Meta-analyses of IC₅₀ values and dose-response curves clarify structure-activity relationships .
Q. How can the compound's pharmacokinetic properties be improved for in vivo studies?
Derivatization of the acetamide group (e.g., introducing hydrophilic substituents) enhances solubility. Microsomal stability assays (e.g., liver S9 fractions) identify metabolic weak points. Encapsulation in liposomes or PEGylation prolongs half-life. Pharmacokinetic modeling (e.g., using WinNonlin) optimizes dosing regimens .
Q. What computational methods predict interactions between this compound and protein targets?
Molecular dynamics (MD) simulations and density functional theory (DFT) calculations model binding modes. For example, the chloroacetyl group may form halogen bonds with cysteine residues in enzymes. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Methodological Considerations
Q. How should researchers design experiments to assess the compound's potential as a kinase inhibitor?
- Step 1 : Perform kinase profiling (e.g., KinomeScan) to identify preliminary targets.
- Step 2 : Use ATP-competitive binding assays (e.g., TR-FRET) to measure IC₅₀ values.
- Step 3 : Validate selectivity via counter-screening against unrelated kinases.
- Step 4 : Conduct cell-based assays (e.g., Western blotting for phosphorylation inhibition) .
Q. What protocols mitigate side reactions during derivatization of the chloroacetyl group?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
